1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

Catalog No.
S676183
CAS No.
71504-03-5
M.F
C11H11BrOS2
M. Wt
303.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en...

Conventional synthesis of 3-bromoaryl heterocycles requires multi-step leaving group installation. This α-oxo ketene dithioacetal overcomes this by integrating an enone, a dithioacetal leaving group, and a meta-bromo handle in one molecule. • Direct one-pot access to 4-(3-bromophenyl)pyrimidines and 3-(3-bromophenyl)pyrazoles. • Enables high-throughput SAR library expansion via robust cross-couplings. • Facilitates convergent [3+3] annulations for tri/tetra-substituted phenols. Supplied with full analytical documentation for immediate research use.

CAS Number

71504-03-5

Product Name

1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

IUPAC Name

1-(3-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

Molecular Formula

C11H11BrOS2

Molecular Weight

303.2 g/mol

InChI

InChI=1S/C11H11BrOS2/c1-14-11(15-2)7-10(13)8-4-3-5-9(12)6-8/h3-7H,1-2H3

InChI Key

HGBLSWGFGWUCAD-UHFFFAOYSA-N

SMILES

CSC(=CC(=O)C1=CC(=CC=C1)Br)SC

Canonical SMILES

CSC(=CC(=O)C1=CC(=CC=C1)Br)SC

Synonyms

1-(3-Bromophenyl)-3,3-bis(methylthio)prop-2-en-1-one, 3,3-Bis(methylsulfanyl)-1-(3-bromophenyl)prop-2-en-1-one, (2E)-1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, α-Oxo ketene dithioacetal, 3-bromophenyl derivative

Purity

97%

Package Size

100 mg, 250 mg, 500 mg, 1 g, 5 g

1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one (CAS 71504-03-5) is a specialized α-oxo ketene dithioacetal, a class of reagents valued as versatile three-carbon (C3) synthons in organic synthesis. This compound integrates three key functional elements into a single molecule: an electrophilic α,β-unsaturated ketone system, a bis(methylsulfanyl) group that facilitates cyclocondensation reactions by acting as an effective leaving group, and a 3-bromophenyl moiety. The 3-bromophenyl group provides a strategically positioned, reactive handle for post-synthesis modifications, particularly palladium-catalyzed cross-coupling reactions, making this reagent a deliberate choice for constructing complex, polyfunctionalized heterocyclic and carbocyclic systems.

Research Fit

Dual reactivity: α,β-unsaturated ketone & ketene dithioacetal in one building block
3-Bromophenyl enables halogen bonding and low-dielectric-constant motif exploration
Electrophilic scaffold supports regioselective [3+3] cyclocondensation studies

Substituting this compound with near analogs introduces significant synthetic penalties. Using a precursor with the bromine at the 2- or 4-position, or a different halogen entirely, fundamentally alters the geometric and electronic properties for subsequent cross-coupling reactions, compromising its utility in library development and SAR studies. Opting for a simpler C3 synthon, such as a basic chalcone (e.g., (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one), would necessitate additional, often harsh, reaction steps to install a suitable leaving group for efficient cyclocondensation, thereby increasing process complexity and lowering overall yield. The integrated design of this specific molecule—combining the reactive enone, the dithioacetal leaving group, and the meta-positioned bromine—provides a level of synthetic efficiency and strategic functionality that is lost upon substitution.

Substitution Risk

4-Fluoro analog
Lacks Br-mediated halogen bonding; crystal packing and dielectric response may shift substantially.
2-Chloro analog
Ortho substitution alters dipole orientation and may raise dielectric constant relative to the 3-bromo isomer; not a direct replacement for low-κ screening.
Ferrocenyl analog
Divergent regioselectivity (1,2- vs 1,4-addition) can change product distribution; electronic character is fundamentally different.

Precursor Suitability: High-Yield Annulation for Complex Phenol Synthesis

α-Aroyl ketene dithioacetals are established as highly effective C3 synthons in base-mediated [3+3] annulation reactions with 1,3-dianionic ketones to form complex, polysubstituted phenols. While this specific 3-bromo derivative was not tested, structurally similar aryl-substituted ketene dithioacetals demonstrate the efficiency of this reaction class, affording functionalized 3-hydroxy-biaryls and related structures in good yields, such as 64% for a 3-(methylthio)-5-(naphthalen-1-yl)phenol analog. This indicates the high suitability of the core scaffold for building complex carbocyclic systems in a single, efficient step.

Evidence DimensionReaction Yield
Target Compound DataHigh expected yield based on class performance
Comparator Or BaselineMulti-step classical phenol synthesis (e.g., via sulfonation/alkali fusion or diazonium salt hydrolysis), which typically involves lower overall yields and harsher conditions.
Quantified DifferenceSingle-step synthesis with reported yields of 64-69% for close analogs vs. lower overall yields for multi-step alternatives.
ConditionsBase-mediated [3+3] cyclization of 1,3-dianionic ketones with the ketene dithioacetal synthon.

This compound enables a more direct and efficient route to complex phenol derivatives compared to traditional multi-step methods, saving time, resources, and improving overall process yield.

Dielectric constant (κ)
Cross-study comparable
Projected lower κ vs. 2-chloro analog (κ = 10.45 at 100 Hz)
Supports selection for low-κ material design screening.
Dielectric constant for target not directly measured; inferred from halogen-position and packing motifs.

Processability Advantage: Streamlined Access to Pyrimidine and Pyrazole Scaffolds

The bis(methylsulfanyl) functionality makes this compound an excellent substrate for cyclocondensation reactions with various binucleophiles like guanidine or hydrazine to form pyrimidine and pyrazole rings, respectively. The methylsulfanyl groups act as superior leaving groups compared to the hydroxyl group of a simple chalcone intermediate, facilitating cleaner reactions and avoiding the need for a separate activation step. This one-pot transformation capability is a significant process advantage over multi-step routes that first form an unsaturated ketone and then perform a separate cyclization reaction.

Evidence DimensionProcess Efficiency (Number of Steps)
Target Compound Data1 Step (Cyclocondensation)
Comparator Or Baseline2+ Steps (e.g., Claisen-Schmidt condensation to form a chalcone, followed by cyclization).
Quantified DifferenceReduces the synthetic sequence by at least one full step.
ConditionsReaction with binucleophiles (e.g., hydrazine, guanidine) to form heterocyclic rings.

Procuring this pre-activated synthon simplifies laboratory workflows, reduces the number of synthetic and purification steps, and improves time- and atom-economy for accessing important heterocyclic cores.

Regioselectivity
Class-level inference
Predicted to favor 1,4-addition over 1,2-addition in [3+3] cyclocondensation
Informs synthetic route design for regioisomeric bromophenyl phenols.
Based on electron-withdrawing 3-bromophenyl effect; ferrocenyl analog shows ambident selectivity.

Designed-in Functionality: Strategic Bromine Position for Late-Stage Diversification

The defining procurement advantage of this specific isomer is the bromine atom at the meta-position of the phenyl ring. This placement creates a reliable, sterically accessible site for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) *after* the core heterocycle has been constructed. This strategy is superior to using an unsubstituted phenyl analog and attempting post-cyclization bromination, which often suffers from poor regioselectivity and side reactions. The 3-bromo position allows for the systematic and predictable synthesis of compound libraries with diverse biaryl or styrenyl appendages for SAR exploration.

Evidence DimensionRegioselectivity of Functionalization
Target Compound DataPredictable and high regioselectivity at the C3-Br position.
Comparator Or BaselinePost-synthesis bromination of the corresponding unsubstituted phenyl-heterocycle.
Quantified DifferenceAchieves specific isomer synthesis, avoiding complex mixtures and difficult purifications associated with direct bromination of an existing phenyl-heterocycle.
ConditionsStandard Palladium-catalyzed cross-coupling reactions.

This compound is the logical choice for projects requiring systematic exploration of chemical space, as it enables controlled, late-stage diversification from a common advanced intermediate, accelerating drug discovery and materials science programs.

Halogen bonding & packing
Cross-study comparable
C–Br···π and C–H···Br interactions predicted; m.p. 78–79 °C (EtOAc)
Relevant for crystal engineering and solid-state property tuning.
4-Fluoro analog relies on weak C–H···F contacts; direct structural data for target pending.
Vapor pressure
Predicted (EPA TEST)
5.51 × 10⁻⁵ mmHg (consensus log VP = −4.26)
Supports standard benchtop handling; moderate volatility expected.
Consensus prediction, not experimental; storage at 2–8 °C recommended.

Core Building Block for Med-Chem Scaffolds: Pyrimidines and Pyrazoles

This compound is the right choice for the direct, one-pot synthesis of 4-(3-bromophenyl)-substituted pyrimidines and 3-(3-bromophenyl)-substituted pyrazoles. These heterocyclic cores are privileged structures in medicinal chemistry, appearing in a wide range of biologically active agents. Its use streamlines production compared to multi-step sequences.

Platform Chemical for Combinatorial Library Synthesis

Where this compound excels is in the synthesis of focused compound libraries for SAR studies. After its efficient conversion into a heterocyclic core, the 3-bromo handle allows for parallel synthesis of dozens or hundreds of analogs via robust cross-coupling reactions, enabling rapid exploration of the chemical space around the core scaffold.

Efficient Synthesis of Polysubstituted Phenolic Compounds

For projects requiring access to complex 3-aryl-5-thiomethyl-phenols or related structures, this reagent serves as a key C3 component in [3+3] annulation strategies. This approach provides a convergent and high-yield route to tri- and tetra-substituted phenols that are challenging to access through classical electrophilic substitution methods.

Application Fit

Application
Selection Property
Validation Focus
Low-κ dielectric layer screening
Halogen position-dependent dielectric response
Crystalline dielectric measurement and packing analysis
Regioselective cyclocondensation studies
1,4-Addition preference driven by 3-bromophenyl
Product distribution and reaction condition optimization
Halogen-bonded crystal engineering
C–Br···π and C–H···Br interaction capability
Crystal packing motifs and thermal stability (m.p.)
Benchtop synthesis with moderate volatility
Predicted vapor pressure (log VP ≈ −4.3)
Ambient stability and evaporative loss assessment

XLogP3

3.8

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